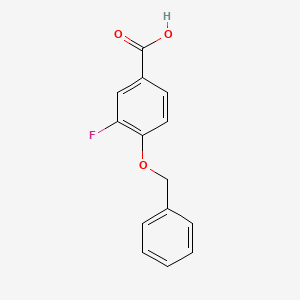

4-Benzyloxy-3-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKWULIMSISXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595976 | |

| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152552-64-2 | |

| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of 4-Benzyloxy-3-fluorobenzoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3-fluorobenzoic acid has emerged as a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective modulators of various high-value therapeutic targets. The strategic incorporation of a fluorine atom at the 3-position and a benzyloxy group at the 4-position of the benzoic acid scaffold imparts unique physicochemical properties that enhance metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds. This guide provides a comprehensive overview of the synthesis, key applications, and therapeutic potential of molecules derived from this compound, with a focus on its role in the development of inhibitors for prolyl oligopeptidase (POP), protein tyrosine kinases, and nicotinamide N-methyltransferase (NNMT). Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways and experimental workflows are presented to support ongoing research and drug discovery efforts.

Introduction: The Value of Fluorination and Benzyl Protection in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacological properties. The high electronegativity and small atomic radius of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. When positioned ortho to a hydroxyl group (or a potential hydroxyl metabolite), a fluorine atom can prevent metabolic oxidation, a common route of drug deactivation.

The 4-benzyloxy group serves a dual purpose. Primarily, it acts as a robust protecting group for the 4-hydroxyl functionality, which is often crucial for target engagement. This protection allows for selective chemical modifications at other positions of the molecule. Secondly, the benzyl group itself can participate in beneficial hydrophobic or π-stacking interactions within a target's binding pocket, thereby contributing to the overall potency of the compound. The combination of these features makes this compound a highly valuable starting material for constructing complex molecular architectures designed to interact with specific biological targets.

Synthesis of the Core Scaffold: this compound

The primary route to synthesizing this compound involves the benzylation of the commercially available precursor, 3-fluoro-4-hydroxybenzoic acid. The following protocol is adapted from a similar synthesis of the chloro-analog and provides a reliable method for obtaining the target compound.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Fluoro-4-hydroxybenzoic acid

-

Sodium hydroxide (NaOH)

-

Benzyl chloride (BnCl)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Water (H₂O)

-

Benzene

-

n-Pentane

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzoic acid in a mixed solvent of methanol and tetrahydrofuran. To this solution, add an aqueous solution of sodium hydroxide (approx. 1.0-1.2 equivalents) to deprotonate the phenolic hydroxyl and carboxylic acid groups.

-

Benzylation: Add benzyl chloride (approx. 1.1-1.3 equivalents) to the reaction mixture.

-

First Reflux: Reflux the mixture for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Saponification: After the initial reflux, add a further portion of sodium hydroxide (approx. 0.5-0.7 equivalents) to the mixture to ensure complete saponification of any benzyl ester that may have formed.

-

Second Reflux: Reflux the mixture for an additional 2 hours.

-

Acidification and Precipitation: Cool the reaction mixture and pour it into a beaker containing 1N hydrochloric acid. This will protonate the carboxylate and precipitate the product.

-

Isolation and Washing: Recover the precipitate by filtration. Wash the solid sequentially with water, methanol, and n-pentane to remove impurities.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a mixture of benzene and tetrahydrofuran, to obtain pure this compound.

Experimental Workflow Diagram

References

Biological activity of 4-Benzyloxy-3-fluorobenzoic acid derivatives

An In-depth Technical Guide on the Biological Activity of 4-Benzyloxy-3-fluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of this compound. Due to the limited availability of data on this specific scaffold, this guide incorporates information from structurally related compounds, including fluorobenzoic acids, benzyloxy derivatives, and other benzoic acid analogs, to provide a predictive framework and methodological guidance for future research.

Introduction

The this compound core represents a promising scaffold in medicinal chemistry. The benzyloxy group can engage in various non-covalent interactions with biological targets, while the fluorine atom at the 3-position can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.[1][2] These features make derivatives of this scaffold attractive for the development of novel therapeutic agents across different disease areas, including cancer, infectious diseases, and neurological disorders.[3][4][5] This guide summarizes the current understanding of the biological activities of these and related compounds, presents relevant experimental protocols, and visualizes key concepts.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various derivatives structurally related to this compound. This data provides a baseline for understanding the potential efficacy of novel compounds based on this core structure.

Monoamine Oxidase (MAO) Inhibition

Derivatives of benzyloxy chalcones have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[6]

| Compound Class | Compound | Target | IC50 (µM) | Selectivity Index (SI) over MAO-A |

| Fluorobenzyloxy Chalcones | FBZ13 | MAO-B | 0.0053 | > 7547 |

| FBZ6 | MAO-B | 0.023 | > 1904 | |

| Benzyloxy Halogenated Chalcones | BB4 | MAO-B | 0.062 | > 645 |

| BB2 | MAO-B | 0.093 | > 430 | |

| Benzyloxy Chalcones | B10 | MAO-B | 0.067 | > 504 |

| B15 | MAO-B | 0.12 | > 287 |

Data sourced from multiple studies on benzyloxy and fluorobenzyloxy chalcones.[1][6][7]

Anticancer Activity

Various benzoic acid derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The data below is for compounds with structural similarities to the core topic.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) |

| Quinazolinone Derivatives | Compound 5 | MCF-7 (Breast) | 100 |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | - | Human cervical cancer | 17.84 |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives | Compound 14 | MCF-7 (Breast) | 15.6 |

| Compound 2 | HCT-116 (Colon) | 18.7 |

Data compiled from studies on various benzoic acid derivatives.[8][9]

Antimicrobial Activity

Fluorobenzoic acid derivatives have been explored for their potential as antimicrobial agents. The following table presents Minimum Inhibitory Concentration (MIC) values for representative compounds against various pathogens.

| Compound Class | Compound | Microorganism | MIC (µM/ml) |

| 2-chlorobenzoic acid derivative | Compound 6 | Escherichia coli | 2.27 |

| p-hydroxy benzoic acid derivative | Compound 14 | General antimicrobial | 1.50 |

Data from studies on chloro- and hydroxy-benzoic acid derivatives.[5][10] Note: Data for this compound derivatives is not specifically available and further research is warranted.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for the synthesis and biological evaluation of compounds related to the this compound scaffold.

General Synthesis of Benzoic Acid Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from a benzoic acid starting material.

-

Dissolution: Dissolve the starting benzoic acid (e.g., this compound) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Activation: Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as N,N-diisopropylethylamine (DIPEA), to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against MAO-A and MAO-B.

-

Enzyme Preparation: Use recombinant human MAO-A and MAO-B.

-

Reaction Mixture: Prepare a reaction mixture containing a phosphate buffer (pH 7.4), the respective MAO enzyme, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding a substrate, such as kynuramine for MAO-A and benzylamine for MAO-B, along with a probe like Amplex Red reagent and horseradish peroxidase.

-

Signal Detection: Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm over a 30-minute period.

-

Data Analysis: Calculate the IC50 values from the dose-response curves.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to the research and development of this compound derivatives.

Conclusion and Future Directions

While direct biological data for this compound derivatives is sparse, the information available for structurally related compounds suggests a high potential for this scaffold in drug discovery. The presence of the benzyloxy and fluoro moieties provides a strong foundation for developing potent and selective modulators of various biological targets. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a range of biological assays, including but not limited to those targeting MAO, cancer cell proliferation, and microbial growth. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for these endeavors. The continued exploration of this chemical space is likely to yield novel therapeutic candidates with improved pharmacological profiles.

References

- 1. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. preprints.org [preprints.org]

- 10. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Molecular Landscape: A Technical Guide to the Mechanism of Action of 4-Benzyloxy-3-fluorobenzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds to elicit precise biological responses is paramount. Among these, the 4-benzyloxy-3-fluorobenzoic acid backbone has emerged as a promising chemotype, particularly in the context of metabolic and inflammatory disorders. This technical guide provides an in-depth exploration of the mechanism of action of this class of compounds, focusing on their role as agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). By delving into the underlying signaling pathways, presenting key structure-activity relationship (SAR) data, and detailing essential experimental protocols, this document aims to equip researchers with the foundational knowledge to advance the development of this important therapeutic class.

Core Mechanism of Action: PPARα Agonism

The primary mechanism through which this compound analogs exert their therapeutic effects is by acting as agonists for PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] PPARα is a key regulator of lipid metabolism, fatty acid oxidation, and inflammation.[1][3] The introduction of a fluorine atom at the 3-position of the benzoic acid ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and bioavailability.[4] The benzyloxy group at the 4-position serves as a versatile component that can be modified to explore the binding pocket of the receptor.[4]

Upon binding of a this compound analog, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated PPARα/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding event recruits coactivator proteins and initiates the transcription of genes involved in a variety of metabolic and anti-inflammatory processes.[1]

Signaling Pathway of PPARα Activation

The activation of PPARα by this compound analogs triggers a cascade of molecular events that ultimately modulate gene expression. The following diagram illustrates this key signaling pathway.

Key downstream target genes regulated by PPARα activation in the context of inflammation and vascular leakage include Angiopoietin-like 4 (ANGPTL4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][6] ANGPTL4 is known to play a role in vascular permeability, while the modulation of VEGFR2 expression can impact angiogenesis and inflammatory responses.[4][6]

Quantitative Data Presentation

The following table summarizes the in vitro activity of a series of this compound analogs and related compounds as PPARα agonists. The data is presented to facilitate comparison of structure-activity relationships.

| Compound ID | Substituent (R) on Benzyloxy Ring | hPPARα EC50 (µM) | Max Activation (% of Control) | Reference |

| 4a (A91) | H | 1.2 ± 0.2 | 100 | [1] |

| 4b | 4-F | 0.8 ± 0.1 | 110 | [1] |

| 4p | 5-amino-2-fluorobenzoic acid coupled | ~2.4 | Not specified | [1] |

| 4q | 5-amino-3-fluorobenzoic acid coupled | ~0.8 | Not specified | [1] |

| (S)-4f (KRP-105) | 2-(4-chlorophenyl)-4-methylthyazole-5-carboxamido at piperidin-1-yl | Potent (exact value not specified) | High | [4] |

| 5c | Isoxazole linker | 0.008 | High | [5] |

| GFT505 | Phenylpropanoid derivative | 0.225 | Not specified | [5] |

EC50 values represent the concentration of the compound that elicits 50% of the maximal response. Data is compiled from the cited literature and assay conditions may vary between studies.

Experimental Protocols

In Vitro PPARα Activity Assessment: Luciferase Reporter Gene Assay

This cell-based assay is a standard method to quantify the ability of a compound to activate PPARα transcriptional activity.[7]

a. Materials:

-

HepG2 (human hepatoma) cells[7]

-

PPARα expression vector

-

Luciferase reporter plasmid containing PPREs

-

Transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

96-well cell culture plates

-

Test compounds (this compound analogs)

-

Positive control (e.g., GW7647)

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

b. Methodology:

-

Cell Culture and Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed the cells into 96-well plates at a density of 1.3 x 104 cells/well and allow them to adhere overnight.[7]

-

Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: Following transfection (typically 24 hours), replace the medium with DMEM containing charcoal-stripped FBS to reduce background activation from serum components. Treat the cells with various concentrations of the test compounds and controls (positive and vehicle).

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.[7]

-

Luciferase Activity Measurement: After incubation, lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.[7]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC50 value using non-linear regression analysis.

In Vivo Efficacy Evaluation: Streptozotocin (STZ)-Induced Retinal Vascular Leakage Model in Rats

This in vivo model is used to assess the ability of the compounds to ameliorate diabetes-induced retinal vascular permeability, a key feature of diabetic retinopathy.[2]

a. Materials:

-

Sprague-Dawley or Wistar rats

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Fluorescein isothiocyanate-bovine serum albumin (FITC-BSA)

-

Anesthetic (e.g., ketamine/xylazine)

-

Saline solution

-

Microscope with fluorescence imaging capabilities

-

Image analysis software

b. Methodology:

-

Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal (IP) or intravenous (IV) injection of STZ (typically 50-65 mg/kg) dissolved in cold citrate buffer. Confirm hyperglycemia (blood glucose > 250 mg/dL) 2-3 days post-injection.[8]

-

Compound Administration: Administer the this compound analogs or vehicle control to the diabetic rats according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).

-

Measurement of Retinal Vascular Leakage (FITC-BSA Method):

-

Anesthetize the rats.

-

Inject a sterile solution of FITC-BSA (e.g., 200 mg/kg) into the tail vein.[9]

-

Allow the FITC-BSA to circulate for a defined period (e.g., 2 hours).[9]

-

Perfuse the animals with saline to remove intravascular FITC-BSA.[9]

-

Enucleate the eyes and dissect the retinas.

-

Homogenize the retinas in a suitable buffer.

-

Measure the fluorescence of the retinal homogenate using a fluorometer.

-

Measure the fluorescence of a plasma sample to normalize the retinal fluorescence.

-

-

Data Analysis: Quantify the extent of vascular leakage by comparing the normalized fluorescence in the retinas of treated versus untreated diabetic animals. A reduction in fluorescence indicates a decrease in vascular permeability.

Conclusion

The this compound scaffold represents a compelling starting point for the development of novel PPARα agonists. Their mechanism of action, centered on the activation of this key nuclear receptor, offers a multifaceted approach to treating metabolic and inflammatory conditions by modulating the transcription of a wide array of target genes. The strategic incorporation of fluorine and the potential for diverse substitutions on the benzyloxy moiety provide a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein offer a robust framework for the in vitro and in vivo characterization of these analogs. A thorough understanding of the PPARα signaling pathway, coupled with systematic SAR studies, will be instrumental in advancing this promising class of compounds towards clinical application.

References

- 1. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of cyclic amine-substituted benzoic acids as PPARα agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Selective Dual Peroxisome Proliferator-Activated Receptor α/δ Agonist for the Treatment of Primary Biliary Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry.[1] This strategic functionalization has proven to be a powerful tool for optimizing the pharmacological profiles of therapeutic agents. Among the various fluorinated motifs, benzoic acid and its derivatives have emerged as privileged structures in drug discovery, offering a versatile platform for the development of novel therapeutics across a wide range of disease areas.[2] This technical guide provides an in-depth exploration of the therapeutic applications of fluorinated benzoic acid compounds, detailing their mechanisms of action, relevant signaling pathways, and the experimental protocols utilized in their evaluation.

The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, acidity, and binding interactions with biological targets. These modifications can lead to significant improvements in a drug candidate's efficacy, selectivity, and pharmacokinetic profile. This guide will delve into the specific applications of these compounds in oncology, inflammation, infectious diseases, and neurodegenerative disorders, providing researchers and drug development professionals with a comprehensive resource to support the design and synthesis of next-generation therapeutics.

The Physicochemical Impact of Fluorination on Benzoic Acid Derivatives

The introduction of fluorine into the benzoic acid scaffold can profoundly alter a molecule's properties in several ways that are advantageous for drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Strategic placement of fluorine at metabolically labile positions can block oxidative degradation, thereby increasing the drug's half-life and bioavailability.[1]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[1] This can enhance binding affinity and selectivity for the target protein or enzyme.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] This is a critical consideration for drugs targeting the central nervous system.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH.[1] This can affect the molecule's solubility and its ability to interact with its biological target.[1]

Therapeutic Applications of Fluorinated Benzoic Acid Compounds

The versatility of fluorinated benzoic acid derivatives has led to their investigation in a multitude of therapeutic areas.

Anticancer Agents

Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity.[1] One of the key mechanisms is the induction of apoptosis (programmed cell death), often mediated through the intrinsic pathway.[1] This involves the activation of a cascade of caspase enzymes, ultimately leading to cell death.[1]

-

Tubulin Polymerization Inhibition: Some fluorinated benzoic acid morpholide derivatives are believed to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[3] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[3]

-

Histone Deacetylase (HDAC) Inhibition: While not exclusively fluorinated, benzoic acid derivatives have been identified as histone deacetylase (HDAC) inhibitors.[4][5] Fluorination could potentially enhance the potency and selectivity of these inhibitors, which play a crucial role in regulating gene expression and are promising targets in cancer therapy.[4]

Anti-inflammatory Agents

A significant application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][6]

-

Cyclooxygenase (COX) Inhibition: Many NSAIDs, including those with a fluorinated benzoic acid scaffold, function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[1] Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group and is used to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] Flurbiprofen is another example of a well-established NSAID derived from a fluorinated benzoic acid.[7]

-

Lymphocyte Function-Associated Antigen-1 (LFA-1) Antagonism: Lifitegrast, a fluorinated benzoic acid derivative, is an antagonist of lymphocyte function-associated antigen-1 (LFA-1).[1] It is used in the treatment of dry eye disease by binding to LFA-1 on T-cells and preventing its interaction with intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell activation and reducing inflammation.[1]

Antibacterial Agents

Fluorinated benzoic acids have also been explored for their potential as antibacterial agents.[1]

-

Fatty Acid Biosynthesis Inhibition: A key target in bacteria is the fatty acid biosynthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian pathway.[1] Inhibition of the enoyl-acyl carrier protein reductase (FabI) has been a focus for the development of novel antibiotics based on this scaffold.[1]

-

D-alanyl-D-alanine Ligase Inhibition: Some derivatives of 3-fluoro-4-morpholinoaniline, a precursor to certain 3-fluorobenzoic acid analogs, have shown promising activity against a range of bacterial pathogens.[3] The proposed mechanism of action for some of these antibacterial agents is the inhibition of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[3]

Agents for Neurodegenerative Diseases

The ability of fluorine substitution to increase lipophilicity and facilitate blood-brain barrier penetration makes fluorinated compounds attractive candidates for treating neurodegenerative diseases like Alzheimer's.[8][9]

-

Inhibition of Amyloid Fibrillogenesis: Organofluorine inhibitors based on a trifluoro-hydroxylindolyl-propionic acid ester scaffold have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[10]

-

Cholinesterase Inhibition: 2-Fluorobenzoic acid and its derivatives are key precursors in the synthesis of cholinesterase inhibitors for neurodegenerative diseases.[7] These compounds aim to increase the levels of acetylcholine in the brain, a neurotransmitter important for memory and cognition.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for various fluorinated benzoic acid derivatives across different therapeutic applications.

Table 1: Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives [11]

| Compound | Target | IC50 (µM) |

| Fluorinated Benzofuran/Dihydrobenzofuran Derivatives (various) | Interleukin-6 (IL-6) | 1.2 - 9.04 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | |

| Nitric Oxide (NO) | 2.4 - 5.2 | |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 |

Mechanisms of Action and Signaling Pathways

Inhibition of the Cyclooxygenase (COX) Pathway

Fluorinated NSAIDs like Celecoxib exert their anti-inflammatory effects by inhibiting the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

Caption: Inhibition of the COX pathway by fluorinated NSAIDs.

LFA-1 Antagonism by Lifitegrast

Lifitegrast blocks the interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells, which is a crucial step in T-cell activation and the subsequent inflammatory cascade in dry eye disease.

Caption: Mechanism of LFA-1 antagonism by Lifitegrast.

Induction of Apoptosis via the Intrinsic Pathway

Some anticancer fluorinated benzoic acid derivatives can trigger the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and leads to the activation of a caspase cascade, culminating in cell death.

Caption: Intrinsic apoptosis pathway induced by fluorinated compounds.

Experimental Protocols

General Workflow for Drug Discovery with Fluorinated Benzoic Acids

The development of new drug candidates from fluorinated benzoic acids typically follows a structured workflow from initial synthesis to preclinical evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. benchchem.com [benchchem.com]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into 4-Benzyloxy-3-fluorobenzoic Acid Derivatives as TRPM8 Modulators

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the structure-activity relationship (SAR) of 4-benzyloxy-3-fluorobenzoic acid derivatives, a class of compounds that has garnered significant interest for its potential therapeutic applications. Through a comprehensive analysis of available data, this guide aims to provide a detailed understanding of how subtle molecular modifications influence the biological activity of these compounds, with a specific focus on their interaction with the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8).

Introduction: The Significance of this compound Derivatives

The this compound scaffold serves as a versatile backbone in medicinal chemistry. The strategic incorporation of a fluorine atom at the 3-position and a benzyloxy group at the 4-position of the benzoic acid ring creates a unique electronic and steric environment. This arrangement can significantly impact a molecule's lipophilicity, metabolic stability, and its ability to bind to biological targets.[1] These characteristics make derivatives of this scaffold attractive candidates for the development of novel therapeutics targeting a range of physiological pathways.

Recent research, particularly highlighted in patent literature, has identified a series of this compound amide derivatives as potent modulators of the TRPM8 channel, also known as the cold and menthol receptor 1 (CMR-1).[2] TRPM8 is a non-selective cation channel that plays a crucial role in the sensation of cold and in various pain pathways, making it a promising target for the treatment of conditions such as neuropathic pain, inflammatory pain, and overactive bladder.[2][3] This guide will focus on the SAR of these derivatives as TRPM8 antagonists.

The Biological Target: TRPM8 Signaling Pathway

TRPM8 is a polymodal ion channel activated by a variety of stimuli, including cold temperatures (below ~26°C), cooling agents like menthol and icilin, and voltage.[4][5] Its activation leads to a flux of cations, primarily Ca2+ and Na+, into the cell, resulting in depolarization and the generation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, where it is perceived as a cold sensation.

The signaling pathway involving TRPM8 is integral to thermosensation and has been implicated in pathological pain states where its activity is dysregulated. Antagonists of TRPM8 can block the activation of this channel, thereby mitigating the downstream signaling cascade that leads to the perception of pain. The development of selective and potent TRPM8 antagonists is therefore a key strategy in the discovery of novel analgesics.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound amide derivatives as TRPM8 antagonists has been investigated through systematic modifications of the core structure. The data presented below is derived from patent WO2007017092A1, which describes a series of compounds and their corresponding inhibitory activity (IC50) against TRPM8, as determined by a Fluorometric Imaging Plate Reader (FLIPR) assay.[2]

Quantitative SAR Data

The following table summarizes the in vitro activity of a selection of this compound amide derivatives. The core structure and the variable substituent (R) are indicated.

Table 1: In Vitro Activity of this compound Amide Derivatives against TRPM8

| Compound ID | R Group | IC50 (nM) |

| 1 | 110 | |

| 2 | 54 | |

| 3 | 39 | |

| 4 | 29 | |

| 5 | 18 | |

| 6 | 12 | |

| 7 | 10 | |

| 8 | 8 | |

| 9 | 7 | |

| 10 | 6 | |

| 11 | 5 | |

| 12 | 4 |

Data sourced from patent WO2007017092A1.

Key SAR Insights

Analysis of the data in Table 1 reveals several key trends:

-

Nature of the Amide Substituent: The nature of the 'R' group attached to the amide nitrogen plays a critical role in determining the antagonist potency. Generally, increasing the steric bulk and complexity of this substituent leads to a significant increase in activity.

-

Presence of Aromatic and Heteroaromatic Rings: The introduction of aromatic and heteroaromatic ring systems in the 'R' group appears to be highly favorable for potent TRPM8 antagonism. This suggests that these moieties may be involved in crucial binding interactions within the receptor, potentially through pi-stacking or hydrophobic interactions.

-

Impact of Halogenation: While not extensively detailed in the provided data, the initial fluorine atom at the 3-position of the benzoic acid ring is a constant feature of this series, implying its importance for activity. Further exploration of halogenation patterns on the benzyloxy ring and the 'R' group could yield further insights.

Experimental Protocols

The primary assay used to determine the biological activity of these compounds is the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration.

Detailed Protocol: FLIPR-based Calcium Mobilization Assay for TRPM8 Antagonists

This protocol is a composite representation based on standard methodologies for assessing TRPM8 activity.[1][4]

Objective: To determine the potency of test compounds to inhibit TRPM8 channel activation by a known agonist (e.g., menthol or icilin).

Materials:

-

HEK293 cells stably expressing human TRPM8 (hTRPM8).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Probenecid.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

TRPM8 agonist (e.g., (-)-Menthol or Icilin).

-

Test compounds (this compound derivatives).

-

384-well black-walled, clear-bottom assay plates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-hTRPM8 cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.

-

Incubate the plates for 60 minutes at 37°C.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the test compounds in assay buffer. Typically, an 11-point concentration-response curve is generated.

-

After the dye loading incubation, add 12.5 µL of the diluted test compounds or vehicle control to the respective wells.

-

Incubate the plates for 15-30 minutes at room temperature.

-

-

Agonist Addition and Fluorescence Reading:

-

Prepare the TRPM8 agonist solution (e.g., menthol at a final concentration that elicits ~80% of the maximal response, EC80).

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

The FLIPR will record baseline fluorescence for a set period (e.g., 10-20 seconds).

-

The instrument will then add 12.5 µL of the agonist solution to each well and continue to record the fluorescence signal for a further 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

The percentage of inhibition by the test compound is calculated relative to the vehicle control.

-

The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective TRPM8 antagonists. The structure-activity relationships explored herein demonstrate the critical importance of the amide substituent in dictating the inhibitory activity of these compounds. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.

Future research in this area should focus on:

-

Expanding the diversity of the amide substituent: A broader range of cyclic, acyclic, and heterocyclic moieties should be explored to further optimize potency and selectivity.

-

Investigating the role of the benzyloxy group: Modifications to the benzyloxy ring, such as the introduction of additional substituents, could modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

-

In vivo evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models of pain and other TRPM8-mediated pathologies to assess their therapeutic potential.

-

Selectivity profiling: It is crucial to evaluate the selectivity of these compounds against other members of the TRP channel family to minimize off-target effects.

By building upon the foundational SAR insights presented in this guide, the scientific community can continue to advance the development of novel this compound derivatives as next-generation therapeutics.

References

- 1. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development and validation of a secondary screening assay for TRPM8 antagonists using QPatch HT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Intermediate: 4-Benzyloxy-3-fluorobenzoic Acid in the Landscape of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorinated synthons has become a cornerstone of medicinal chemistry. Among these, 4-Benzyloxy-3-fluorobenzoic acid emerges as a highly versatile intermediate. Its unique structural features—a protected hydroxyl group, a reactive carboxylic acid moiety, and a strategically positioned fluorine atom—offer a trifecta of advantages for the synthesis of complex, biologically active molecules. This technical guide delves into the synthetic utility of this compound and its derivatives, with a particular focus on their application in the development of potent enzyme inhibitors for neurodegenerative diseases. We will explore detailed experimental protocols, present key quantitative data, and visualize the underlying biochemical pathways and experimental workflows.

Introduction: The Significance of Fluorinated Benzoic Acids in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic radius can profoundly influence lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2] This often leads to improved therapeutic outcomes, such as enhanced target binding, increased membrane permeability, and longer drug half-lives.[2]

This compound capitalizes on these benefits. The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule.[3] The carboxylic acid group provides a convenient handle for derivatization, most commonly through amide bond formation, enabling the construction of diverse molecular scaffolds. The fluorine atom at the 3-position can enhance metabolic stability and modulate the electronic properties of the aromatic ring, influencing its interaction with target proteins.

Therapeutic Applications: Monoamine Oxidase B (MAO-B) Inhibitors for Parkinson's Disease

A compelling application of scaffolds structurally related to this compound is in the design of inhibitors for Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[3] Its inhibition can increase dopamine levels, which is a crucial therapeutic strategy for managing the motor symptoms of Parkinson's disease.[3]

Inspired by the pharmacophore of the approved drug Safinamide, which features a fluorobenzyloxy moiety, a series of fluorobenzyloxy chalcone derivatives have been synthesized and identified as potent and selective MAO-B inhibitors.[3]

Quantitative Data: In Vitro Inhibition of MAO-A and MAO-B

The following table summarizes the in vitro inhibitory activity of a series of synthesized fluorobenzyloxy chalcone derivatives against human monoamine oxidase A (MAO-A) and B (MAO-B).

| Compound | R | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (IC₅₀ MAO-A / IC₅₀ MAO-B) |

| FBZ1 | 4-F | > 40 | 0.086 ± 0.004 | > 465 |

| FBZ2 | 4-Cl | > 40 | 0.045 ± 0.002 | > 888 |

| FBZ3 | 4-Br | > 40 | 0.031 ± 0.001 | > 1290 |

| FBZ4 | 4-I | > 40 | 0.028 ± 0.001 | > 1428 |

| FBZ5 | 4-NO₂ | > 40 | 0.120 ± 0.006 | > 333 |

| FBZ6 | Thiophene | > 40 | 0.023 ± 0.001 | > 1739 |

| FBZ7 | 3-F | > 40 | 0.095 ± 0.005 | > 421 |

| FBZ8 | 3-Cl | > 40 | 0.068 ± 0.003 | > 588 |

| FBZ9 | 3-Br | > 40 | 0.052 ± 0.002 | > 769 |

| FBZ10 | 2-F | > 40 | 0.150 ± 0.007 | > 266 |

| FBZ11 | 2-Cl | > 40 | 0.110 ± 0.005 | > 363 |

| FBZ12 | 2-Br | > 40 | 0.098 ± 0.004 | > 408 |

| FBZ13 | 4-Br (on a different phenyl ring) | > 40 | 0.0053 ± 0.0002 | > 7547 |

| Safinamide | - | 0.98 ± 0.05 | 0.021 ± 0.001 | 46.6 |

Data sourced from a study on fluorobenzyloxy chalcone derivatives as MAO-B inhibitors.[3]

Kinetic Studies of Lead Compounds

Kinetic analysis of the most potent inhibitors, FBZ6 and FBZ13, revealed that they act as competitive and reversible inhibitors of MAO-B.

| Compound | Kᵢ (µM) for MAO-B |

| FBZ6 | 0.015 ± 0.001 |

| FBZ13 | 0.0028 ± 0.0001 |

Data sourced from a study on fluorobenzyloxy chalcone derivatives as MAO-B inhibitors.[3]

Experimental Protocols

General Synthesis of Fluorobenzyloxy Chalcone Derivatives

While not starting directly from this compound, the synthesis of these potent MAO-B inhibitors involves the key 4-(3-fluorobenzyloxy)phenyl moiety. The general synthetic route is a Claisen-Schmidt condensation.

Step 1: Synthesis of 2-((3-fluorobenzyl)oxy)benzaldehyde A mixture of 2-hydroxybenzaldehyde (1.0 eq), 1-(bromomethyl)-3-fluorobenzene (1.2 eq), and potassium carbonate (2.0 eq) in dry acetone is refluxed for 12 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to yield the desired intermediate.

Step 2: Synthesis of Chalcone Derivatives (e.g., FBZ1-FBZ13) To a solution of the appropriate acetophenone derivative (1.0 eq) and 2-((3-fluorobenzyl)oxy)benzaldehyde (1.0 eq) in ethanol, an aqueous solution of potassium hydroxide (40%) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford the final chalcone product.

In Vitro MAO Inhibition Assay

The inhibitory activity of the synthesized compounds on MAO-A and MAO-B is determined using a fluorometric method.

-

Enzyme and Substrate: Recombinant human MAO-A and MAO-B enzymes are used. p-Tyramine and benzylamine serve as substrates for MAO-A and MAO-B, respectively.

-

Reaction Mixture: The reaction mixture contains phosphate buffer (pH 7.4), Amplex Red reagent, horseradish peroxidase, the respective MAO enzyme, and the test compound at various concentrations.

-

Incubation: The mixture is pre-incubated at 37 °C for 15 minutes before the addition of the substrate to initiate the reaction.

-

Detection: The fluorescence generated by the reaction is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

Signaling Pathway of Dopamine Metabolism and MAO-B Inhibition

Caption: MAO-B inhibition blocks dopamine degradation, increasing its availability.

Experimental Workflow for Synthesis and Screening of MAO-B Inhibitors

Caption: Workflow from synthesis to lead identification of MAO-B inhibitors.

Conclusion and Future Perspectives

This compound and its structural analogs represent a valuable class of intermediates for the development of novel therapeutics. The successful design of potent and selective MAO-B inhibitors based on the fluorobenzyloxy chalcone scaffold highlights the potential of this chemical motif. The presented data and protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of new derivatives. Future work could focus on directly utilizing this compound to synthesize novel amides and esters and evaluating their activity against a broader range of therapeutic targets. The continued exploration of fluorinated building blocks will undoubtedly fuel the discovery of the next generation of medicines.

References

- 1. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Benzyloxy)-2,3-difluorobenzoic Acid|Research Chemical [benchchem.com]

- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antimicrobial Potential of 4-Benzyloxy-3-fluorobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties.[1][2] This technical guide explores the antimicrobial potential of a specific class of these compounds: 4-Benzyloxy-3-fluorobenzoic acid derivatives. While direct research on this exact scaffold is limited, this paper will extrapolate potential activities based on structure-activity relationship (SAR) studies of closely related analogues. By examining the antimicrobial data of benzoic acid derivatives featuring benzyloxy, fluoro, and other key functional groups, we can build a predictive framework for the potential efficacy of this compound derivatives. This guide provides a comprehensive overview of synthesized data from related compounds, detailed experimental protocols for antimicrobial evaluation, and visualizations of key experimental workflows to aid researchers in this promising area of drug discovery.

Structure-Activity Relationship Insights from Related Compounds

The antimicrobial activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[1] The core structure of this compound combines a bulky, lipophilic benzyloxy group at the para-position and an electron-withdrawing fluorine atom at the meta-position relative to the carboxylic acid.

-

Influence of Halogen Substituents: The presence of a halogen, such as fluorine, can enhance the antimicrobial activity of benzoic acid derivatives.[3][4] Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially improving its ability to penetrate microbial cell membranes and interact with intracellular targets. Studies on fluorobenzoic acids and their derivatives have demonstrated activity against a range of bacteria.[4][5] For instance, amides of fluorobenzoic acids have shown pronounced antibacterial activity against both Gram-positive and Gram-negative strains.[4]

-

Role of the Benzyloxy Group: The benzyloxy group is expected to increase the lipophilicity of the molecule. This characteristic can facilitate the passage of the compound through the lipid-rich cell membranes of bacteria, a critical step for antimicrobial action. While specific data on 4-benzyloxy derivatives is sparse, the general principle of increasing lipophilicity to enhance antimicrobial efficacy is well-established for various compound classes.

-

Derivatization of the Carboxylic Acid: The carboxylic acid moiety is a common site for derivatization to esters and amides, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. In several studies on substituted benzoic acids, Schiff bases and ester derivatives have demonstrated significant antimicrobial activity, sometimes exceeding that of the parent acid.[6]

Quantitative Antimicrobial Data of Structurally Related Benzoic Acid Derivatives

To provide a comparative baseline for the potential antimicrobial activity of this compound derivatives, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various substituted benzoic acid derivatives against common bacterial and fungal strains, as reported in the literature.

Table 1: Antibacterial Activity of Substituted Benzoic Acid Derivatives (MIC in µg/mL)

| Compound Class | Derivative/Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |

| Chlorobenzoic Acid Derivatives | 2-chloro | >1000 | >1000 | 500 | [3] |

| Schiff Base of 2-chloro | 125 | 250 | 62.5 | [3] | |

| p-Hydroxybenzoic Acid Derivatives | p-hydroxy | - | - | - | [6] |

| Schiff Base of p-hydroxy | 125 | 250 | 250 | [6] | |

| p-Aminobenzoic Acid Derivatives | Schiff Base (m-bromo) | - | 7.81 | - | |

| Schiff Base (p-bromo) | - | - | - | ||

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | N-acyl-α-amino acid | 125 | 125 | >500 | [7] |

| 1,3-oxazol-5(4H)-one | 125 | 125 | >500 | [7] |

Table 2: Antifungal Activity of Substituted Benzoic Acid Derivatives (MIC in µg/mL)

| Compound Class | Derivative/Substituent | Candida albicans | Aspergillus niger | Reference |

| Chlorobenzoic Acid Derivatives | 2-chloro | >1000 | >1000 | [3] |

| Schiff Base of 2-chloro | 250 | 500 | [3] | |

| p-Hydroxybenzoic Acid Derivatives | p-hydroxy | - | - | [6] |

| Schiff Base of p-hydroxy | 250 | 500 | [6] | |

| p-Aminobenzoic Acid Derivatives | Schiff Base (p-bromo) | 15.62 | 15.62 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and antimicrobial evaluation of this compound derivatives, based on established protocols for similar compounds.[8][9][10]

General Synthesis of this compound Amide/Ester Derivatives

This protocol outlines a general two-step process for the synthesis of amide or ester derivatives from a substituted benzoic acid.

a. Synthesis of Acid Chloride:

-

To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

b. Synthesis of Amide/Ester Derivatives:

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

To this solution, add the desired amine or alcohol (1.0-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC.

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final amide or ester derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8]

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate the broth culture at the optimal temperature for the microorganism until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well microtiter plate.

-

The final concentration range should typically span from 0.125 to 512 µg/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

-

Inoculation and Incubation:

-

Add the diluted microbial inoculum to each well containing the test compound dilutions.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Optionally, a growth indicator dye such as resazurin can be added to aid in the determination of cell viability.[9]

-

Visualizations

The following diagrams illustrate key workflows in the exploration of the antimicrobial potential of this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

References

- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Use of 4-Benzyloxy-3-fluorobenzoic Acid in the Synthesis of Potent and Selective PPARα Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of 4-benzyloxy-3-fluorobenzoic acid and its derivatives in the synthesis of peroxisome proliferator-activated receptor alpha (PPARα) agonists. PPARα is a well-established therapeutic target for managing dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood, and related metabolic disorders. The unique structural features of this compound make it a valuable starting material for developing potent and selective PPARα modulators. This document provides a comprehensive overview of the synthesis, experimental evaluation, and underlying signaling pathways associated with this class of compounds.

Rationale for Fluorination and Benzyloxy Substitution

The design of PPARα agonists often involves a molecular scaffold that includes a carboxylic acid head group, a central linker, and a hydrophobic tail. The 4-benzyloxy-3-fluoro substitution pattern in the benzoic acid moiety offers distinct advantages:

-

Fluorine Substitution: The introduction of a fluorine atom at the 3-position of the benzoic acid ring can significantly enhance the binding affinity and selectivity of the ligand for the PPARα receptor. This is attributed to the electron-withdrawing nature of fluorine, which can modulate the acidity of the carboxylic acid and influence key interactions within the ligand-binding pocket of the receptor. Furthermore, fluorine can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the resulting compound.

-

Benzyloxy Group: The benzyloxy group at the 4-position serves as a versatile handle for introducing a variety of substituents, allowing for the exploration of the hydrophobic regions of the PPARα ligand-binding domain. This group can be readily deprotected to yield a phenol, providing a site for further chemical modification and structure-activity relationship (SAR) studies.

Synthesis of PPARα Agonists from this compound Derivatives

A common synthetic strategy for preparing PPARα agonists from this compound precursors involves a multi-step sequence. A key transformation is the reductive amination between a 4-benzyloxybenzaldehyde derivative and an aminobenzoic acid derivative. While a direct synthesis starting from this compound is not explicitly detailed in the available literature, a closely related synthesis using a 4-benzyloxy-benzaldehyde scaffold provides a strong model.

The following diagram illustrates a generalized workflow for the synthesis of a 4-benzyloxy-benzylamino chemotype.

Caption: Generalized synthetic workflow for PPARα agonists.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of 4-benzyloxy-benzylamino derivatives as hPPARα agonists. The data is extracted from a study that systematically explored the structure-activity relationships of this chemotype. The activity is presented as the ratio of the relative light unit (RLU) signal at 5 µM and 50 µM compound concentrations, providing a preliminary indication of potency (a ratio closer to 1.0 suggests an EC50 < 5 µM). The maximal signal strength relative to the known PPARα agonist GW590735 is also provided.

| Compound | Substituent (C-ring) | 5:50 RLU Ratioa | Max Signal vs. GW590735b |

| 4a (A91) | H | 0.1 | 0.9 |

| 4b | 4-F | 0.8 | 1.0 |

| 4i | 3-F | 0.6 | 1.0 |

| 4k | 3,4-di-F | 0.9 | 1.1 |

| 4j | 4-CF3 | 0.7 | 1.0 |

| 4p | 5-amino-2-F-benzoic acid | ~0.3 (estimated) | - |

| 4q | 5-amino-3-F-benzoic acid | ~0.9 (estimated) | - |

a Ratio of relative light unit (RLU) signal at 5 μM and 50 μM compound concentrations. b Ratio of maximal signal (RLU) strength observed for the compound of interest to that obtained with GW590735.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and advancement of research in this field.

General Protocol for Reductive Amination

This protocol describes the coupling of a 4-benzyloxybenzaldehyde derivative with an aminobenzoic acid derivative.

-

Imine Formation: To a solution of the 4-benzyloxybenzaldehyde derivative (1.0 eq) in toluene, add the aminobenzoic acid derivative (1.1 eq).

-

Heat the mixture to 130 °C for 2-3 hours, typically with a Dean-Stark apparatus to remove water.

-

Cool the reaction mixture to room temperature.

-

Reduction: Add tetrahydrofuran (THF) and acetic acid to the reaction mixture.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 25 °C.

-

Stir the reaction mixture for 12 hours at 25 °C.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Saponification

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

-

Dissolve the ester-protected PPARα agonist (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and concentrate to remove the ethanol.

-

Acidify the aqueous solution with 1M HCl to pH 2-3.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to yield the final carboxylic acid.

Luciferase Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds. Include a known PPARα agonist (e.g., GW590735) as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 22-24 hours.

-

Luciferase Activity Measurement: Lyse the cells and add a luciferase detection reagent containing luciferin.

-

Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized data as a function of compound concentration to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This in vitro assay assesses the binding affinity of a compound to the PPARα ligand-binding domain (LBD).

-

Assay Components: Prepare a reaction mixture containing the GST-tagged PPARα-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled PPARα ligand (tracer, acceptor).

-

Compound Addition: Add the test compounds at various concentrations to the assay plate.

-

Incubation: Add the assay components to the plate and incubate at room temperature to allow for binding equilibrium.

-

Measurement: Excite the terbium donor at ~340 nm and measure the emission at both the donor wavelength (~495 nm) and the acceptor wavelength (~520 nm).

-

Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the TR-FRET ratio against the log of the test compound concentration to generate a competition curve and determine the IC50 value.

PPARα Signaling Pathway

Activation of PPARα by an agonist leads to a cascade of molecular events that ultimately regulate gene expression. The following diagram illustrates the canonical PPARα signaling pathway.

Caption: Canonical PPARα signaling pathway.

Upon binding to its ligand, PPARα undergoes a conformational change and heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. The recruitment of coactivator proteins to this complex initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in plasma triglycerides.

Conclusion

The strategic incorporation of a 4-benzyloxy-3-fluoro-substituted benzoic acid moiety represents a promising approach in the design of novel PPARα agonists. The fluorine atom can enhance potency and metabolic stability, while the benzyloxy group provides a flexible point for SAR exploration. The synthetic and experimental protocols outlined in this guide provide a framework for the development and evaluation of this important class of therapeutic agents. Further research focusing on the specific use of this compound as a starting material is warranted to fully exploit its potential in the discovery of next-generation PPARα modulators for the treatment of metabolic diseases.

The Emergence of 4-Benzyloxy-3-fluorobenzoic Acid Scaffolds in Bioactive Molecule Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on scaffolds that offer a blend of synthetic tractability and the potential for potent and selective biological activity. Among these, the fluorinated benzoic acid framework has gained prominence due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This technical guide delves into the emerging potential of the 4-Benzyloxy-3-fluorobenzoic acid scaffold in the discovery of new bioactive molecules. While comprehensive research on this specific scaffold is still developing, this document will provide an in-depth analysis of closely related structures, offering valuable insights into synthetic strategies, biological activities, and structure-activity relationships (SAR) that can guide future research in this promising area.

The strategic placement of a fluorine atom at the 3-position and a benzyloxy group at the 4-position of the benzoic acid core creates a unique electronic and steric profile. The electron-withdrawing nature of the fluorine can influence the acidity of the carboxylic acid and participate in crucial interactions within target binding sites. The benzyloxy group, on the other hand, can act as a versatile handle for further functionalization or as a key pharmacophoric feature itself, interacting with hydrophobic pockets of target proteins.

This guide will explore the synthesis of derivatives based on this scaffold, summarize quantitative biological data from analogous compounds, and provide detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows will be visualized to facilitate a deeper understanding of the concepts presented.

Synthetic Strategies for this compound Derivatives

The this compound scaffold serves as a versatile starting material for the synthesis of a variety of derivatives, primarily through modification of the carboxylic acid group to form amides, esters, and other functionalities. The general synthetic approach involves the coupling of this compound with a desired amine or alcohol, often facilitated by a coupling agent.

A common synthetic route to generate derivatives is through the formation of an acyl chloride, followed by reaction with a nucleophile. Alternatively, peptide coupling reagents can be employed for the direct formation of amides.

Below is a generalized workflow for the synthesis of amide and ester derivatives from the this compound scaffold.

Caption: General synthetic workflow for amide and ester derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a hypothetical amide derivative and a common biological assay, adapted from methodologies used for structurally similar compounds.

Protocol 1: Synthesis of a Hypothetical N-Aryl-4-benzyloxy-3-fluorobenzamide

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Substituted aniline

-

Triethylamine (TEA)

-